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molecular formula C6H3F2NO2 B1304974 3,5-difluoropyridine-2-carboxylic Acid CAS No. 745784-04-7

3,5-difluoropyridine-2-carboxylic Acid

Cat. No. B1304974
M. Wt: 159.09 g/mol
InChI Key: QKLXAJQKMIWFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096592B2

Procedure details

A suspension of 5.00 g (31.4 mmol) of 3,5-difluoropyridine-2-carboxylic acid in thionyl chloride (21 ml) was heated to reflux for 5 h. The solution was concentrated, and the residue was twice taken up in a little toluene and concentrated again. This gave 3.80 g of a solid, which was converted further directly without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:9]([OH:11])=O)=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.S(Cl)([Cl:14])=O>>[F:1][C:2]1[C:3]([C:9]([Cl:14])=[O:11])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C(=NC=C(C1)F)C(=O)O
Name
Quantity
21 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again
CUSTOM
Type
CUSTOM
Details
This gave 3.80 g of a solid, which was converted further directly without further purification

Outcomes

Product
Name
Type
Smiles
FC=1C(=NC=C(C1)F)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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